molecular formula C5H12ClNO B7721183 Oxan-4-ylazanium;chloride

Oxan-4-ylazanium;chloride

Cat. No.: B7721183
M. Wt: 137.61 g/mol
InChI Key: KWZSCXIYGVEHOB-UHFFFAOYSA-N
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Description

Oxan-4-ylazanium;chloride (systematic name: (±)-1-(2H)-phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, mono hydrochloride) is a quaternary ammonium compound with the molecular formula C₂₂H₂₄ClN₃O•HCl . Its structure comprises a phthalazinone core substituted with a 4-chlorobenzyl group and a hexahydro-1-methylazepine moiety, protonated as an azanium ion and paired with a chloride counterion. This compound is of pharmaceutical interest due to its structural similarity to benzalkonium chloride, a widely used antimicrobial and preservative agent in ophthalmic and topical formulations .

Properties

IUPAC Name

oxan-4-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSCXIYGVEHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33024-60-1
Record name Tetrahydro-2H-pyran-4-amine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33024-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Key Structural and Functional Analogues

Oxan-4-ylazanium;chloride belongs to a class of nitrogen-containing heterocyclic compounds. Below is a comparative analysis with structurally related compounds (based on similarity scores and functional groups):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Properties
This compound N/A C₂₂H₂₅Cl₂N₃O 440.85 Polar solvents Antimicrobial, pharmaceutical R&D
4-Aminoisoxazole hydrochloride 354795-62-3 C₃H₅ClN₂O 120.54 Water, ethanol Intermediate in drug synthesis
Isoxazol-5-ylmethanamine hydrochloride 1050590-34-5 C₄H₇ClN₂O 134.56 DMSO, methanol Bioactive scaffold for CNS targets
(5-Methylisoxazol-3-yl)methanamine hydrochloride 108511-98-4 C₅H₉ClN₂O 148.59 Ethanol, water Antimicrobial agent development

Structural Differences :

  • This compound features a bicyclic phthalazinone system, enhancing rigidity and binding affinity compared to simpler isoxazole derivatives.
  • 4-Aminoisoxazole hydrochloride (similarity score: 0.97) shares an isoxazole ring but lacks the extended aromatic and azepine substituents, reducing its molecular weight and complexity .
  • Isoxazol-5-ylmethanamine hydrochloride (similarity score: 0.57) incorporates a methylamine side chain on the isoxazole ring, favoring solubility in organic solvents like DMSO .

Physicochemical and Pharmacological Properties

  • Solubility: this compound’s bulkier structure limits solubility in non-polar solvents compared to smaller analogues like 4-Aminoisoxazole hydrochloride, which dissolves readily in water .
  • Bioactivity : The 4-chlorophenyl group in this compound may enhance antimicrobial efficacy, akin to benzalkonium chloride’s role as a preservative . In contrast, methyl-substituted isoxazole derivatives (e.g., 108511-98-4) exhibit moderate antimicrobial activity but lower cytotoxicity .

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